5-(3-Nitrobenzoyl)-2-phenylisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrobenzoyl)-2-phenylisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitrobenzoyl group and a phenyl group attached to an isoindole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrobenzoyl)-2-phenylisoindole-1,3-dione typically involves the condensation of 3-nitrobenzoyl chloride with 2-phenylisoindole-1,3-dione. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of high-purity starting materials and stringent control of reaction parameters are crucial for achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrobenzoyl)-2-phenylisoindole-1,3-dione undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-(3-Aminobenzoyl)-2-phenylisoindole-1,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Aminobenzoic acid and 2-phenylisoindole-1,3-dione.
Scientific Research Applications
5-(3-Nitrobenzoyl)-2-phenylisoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(3-Nitrobenzoyl)-2-phenylisoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrobenzoic acid
- 2-Phenylisoindole-1,3-dione
- 5-(4-Nitrobenzoyl)-2-phenylisoindole-1,3-dione
Uniqueness
5-(3-Nitrobenzoyl)-2-phenylisoindole-1,3-dione is unique due to the specific positioning of the nitro group on the benzoyl moiety and the presence of the isoindole-1,3-dione core. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the position of the nitro group can significantly influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C21H12N2O5 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-(3-nitrobenzoyl)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C21H12N2O5/c24-19(13-5-4-8-16(11-13)23(27)28)14-9-10-17-18(12-14)21(26)22(20(17)25)15-6-2-1-3-7-15/h1-12H |
InChI Key |
AMKSZYJIAFJJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.